

Spectroscopic and Spectrometric Characterization of 2,3,4-Trihydroxypentanedioic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trihydroxypentanedioic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for **2,3,4-trihydroxypentanedioic acid**, also known by its synonyms pentaric acid, ribaric acid, and arabinaric acid. While experimental spectra for this specific molecule are not readily available in public databases, this document outlines the anticipated data based on its chemical structure and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

2,3,4-Trihydroxypentanedioic acid is a five-carbon dicarboxylic acid with three hydroxyl groups. Its chemical properties are dictated by the presence of these functional groups, making it a highly polar and water-soluble compound.

Table 1: Chemical Properties of 2,3,4-Trihydroxypentanedioic Acid



Property	Value
Molecular Formula	C ₅ H ₈ O ₇
Molecular Weight	180.11 g/mol [1]
IUPAC Name	2,3,4-trihydroxypentanedioic acid[1]
Synonyms	Pentaric acid, Ribaric acid, Arabinaric acid[1]

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spec analyses of **2,3,4-trihydroxypentanedioic acid**. These predictions are based on the known spectral characteristics of carboxylic acids and polyhydroxylated aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (D₂O, 500 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.0 - 4.5	Multiplet	3H	H-2, H-3, H-4

Note: The protons of the carboxylic acid and hydroxyl groups are typically exchanged with deuterium in D₂O and are therefore not observed.

Table 3: Predicted ¹³C NMR Spectral Data (D₂O, 125 MHz)

Chemical Shift (δ, ppm)	Assignment
~170 - 180	C-1, C-5 (Carboxylic acids)
~70 - 80	C-2, C-3, C-4 (CH-OH)

Infrared (IR) Spectroscopy



The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong C=O stretching band.[2][3][4]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic acid)
3200-3500	Medium, Broad	O-H stretch (Alcohol)
1700-1725	Strong	C=O stretch (Carboxylic acid)
1210-1320	Medium	C-O stretch
1000-1200	Medium	C-O stretch (Alcohol)

Mass Spectrometry (MS)

Mass spectrometry of **2,3,4-trihydroxypentanedioic acid** would likely be performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds.

Table 5: Predicted Mass Spectrometry Data (ESI-)

m/z	lon
179.02	[M-H] ⁻
161.01	[M-H-H ₂ O] ⁻
133.01	[M-H-CO ₂] ⁻
115.00	[M-H-CO ₂ -H ₂ O] ⁻

Experimental Protocols

The following are detailed methodologies for the spectroscopic and spectrometric analysis of **2,3,4-trihydroxypentanedioic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2,3,4-trihydroxypentanedioic acid** in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3- (trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
- Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Apply a solvent suppression technique to attenuate the residual HDO signal.
 - Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters: spectral width of 200 ppm, 1024 scans, relaxation delay of 5 s.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the carboxylic acid and hydroxyl groups.

Methodology:

Sample Preparation:



- KBr Pellet Method: Mix approximately 1 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation patterns to support structural elucidation.

Methodology:

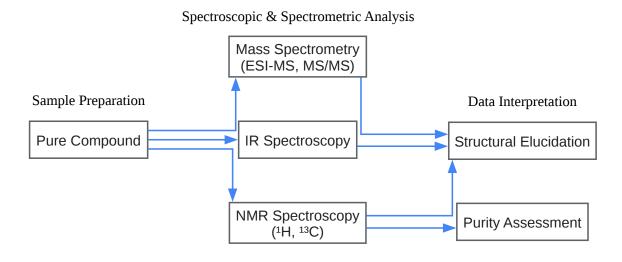
- Sample Preparation: Prepare a dilute solution of **2,3,4-trihydroxypentanedioic acid** (approximately 10 μg/mL) in a suitable solvent system, such as a mixture of water and methanol.
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
 - \circ Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.



- Operate the mass spectrometer in negative ion mode.
- Acquire spectra over a mass range of m/z 50-500.
- For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M-H]⁻ ion (m/z 179.02) and subjecting it to collision-induced dissociation (CID).
- Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and spectrometric analysis of an organic acid like **2,3,4-trihydroxypentanedioic acid**.



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